
2,3-Diamino-4,6-dimethylbenzonitrile
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Overview
Description
2,3-Diamino-4,6-dimethylbenzonitrile is an organic compound with the molecular formula C9H11N3. It is a derivative of benzonitrile, characterized by the presence of two amino groups at the 2 and 3 positions and two methyl groups at the 4 and 6 positions on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-4,6-dimethylbenzonitrile typically involves the nitration of 2,3-dimethylbenzonitrile followed by reduction. The nitration process introduces nitro groups at the desired positions, which are subsequently reduced to amino groups using reducing agents such as hydrogen in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Diamino-4,6-dimethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted benzonitriles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Diamino-4,6-dimethylbenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Diamino-4,6-dimethylbenzonitrile involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Diaminotoluene: Similar structure but lacks the nitrile group.
4,6-Dimethyl-2,3-diaminopyridine: Contains a pyridine ring instead of a benzene ring.
2,3-Diamino-5-bromopyridine: Contains a bromine atom and a pyridine ring.
Uniqueness
2,3-Diamino-4,6-dimethylbenzonitrile is unique due to the presence of both amino and nitrile groups on a dimethyl-substituted benzene ring.
Properties
CAS No. |
344595-76-2 |
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Molecular Formula |
C9H11N3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2,3-diamino-4,6-dimethylbenzonitrile |
InChI |
InChI=1S/C9H11N3/c1-5-3-6(2)8(11)9(12)7(5)4-10/h3H,11-12H2,1-2H3 |
InChI Key |
MMXRUEODEADSFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C#N)N)N)C |
Origin of Product |
United States |
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